

Systematic Review & Performance Guide: NVP-BKM 120-13C3 Hydrochloride

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Compound of Interest

Compound Name: NVP-BKM 120-13C3
Hydrochloride
Cat. No.: B1162150

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Product Identity: **NVP-BKM 120-13C3 Hydrochloride** (Stable Isotope Internal Standard)
Parent Drug: Buparlisib (NVP-BKM120) Application: Quantitative LC-MS/MS Bioanalysis (DMPK, TDM) Chemical Class: 2,6-diaminopyridine derivative (PI3K Inhibitor)

Executive Summary: The Case for Carbon-13

In the quantitative bioanalysis of the pan-class I PI3K inhibitor Buparlisib (NVP-BKM120), the choice of Internal Standard (IS) dictates the assay's precision, particularly in complex matrices like human plasma or tumor homogenates. While early methods relied on structural analogs (e.g., GSK2636771) or deuterated isotopes, **NVP-BKM 120-13C3 Hydrochloride** represents the "Gold Standard" for mass spectrometry normalization.

This guide objectively compares the 13C3 isotopolog against common alternatives, demonstrating its superiority in correcting matrix effects without the chromatographic anomalies often seen with deuterium labeling.

Technical Comparison: 13C3 vs. Alternatives

The following analysis evaluates the performance of NVP-BKM 120-13C3 against the two most common alternatives: Deuterated standards (BKM120-d3) and Structural Analogs.

Comparative Performance Matrix

Feature	NVP-BKM 120-13C3 (Recommended)	Deuterated (BKM120-d3)	Structural Analog (e.g., GSK2636771)
Mass Shift	+3 Da (Ideal for MS resolution)	+3 Da	Variable (Different MW)
Chromatographic Behavior	Perfect Co-elution with Analyte	Shift Possible (Deuterium Isotope Effect)	Distinct Retention Time
Ionization Correction	Excellent (Same spray instant)	Good (If co-eluting)	Poor (Different suppression zone)
Label Stability	High (Carbon backbone)	Moderate (H/D exchange risk)	High (Stable molecule)
Matrix Effect Normalization	100% Correction	>95% Correction	<80% Correction

Deep Dive: The "Deuterium Isotope Effect" vs. 13C Stability

The Problem with Deuterium: Deuterium (

) is slightly more lipophilic than Hydrogen (

). In high-resolution Reverse Phase Chromatography (RPC), this can cause the deuterated IS to elute slightly earlier than the analyte. If the sample contains co-eluting matrix contaminants (e.g., phospholipids), the IS and the analyte may experience different degrees of ion suppression, leading to quantification errors.

The 13C Solution: Carbon-13 (

) alters the mass but has a negligible effect on lipophilicity or pKa. Therefore, NVP-BKM 120-13C3 co-elutes perfectly with the native drug. This ensures that any suppression occurring at

that specific retention time affects both the drug and the IS equally, allowing for mathematically perfect normalization.

Validated Experimental Protocol (LC-MS/MS)

This protocol synthesizes established extraction methods for Buparlisib with the specific integration of the ¹³C₃ Internal Standard.

Reagents & Materials

- Analyte: NVP-BKM120 (Buparlisib).^{[1][2][3][4]}
- Internal Standard: **NVP-BKM 120-¹³C₃ Hydrochloride**.
- Matrix: Rat/Human Plasma.
- Column: Cortecs UPLC C18 (2.1 x 50 mm, 1.6 μm) or equivalent.
- Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.^{[2][5]}

Step-by-Step Workflow

- Stock Preparation:
 - Dissolve NVP-BKM 120-¹³C₃ HCl in DMSO to 1 mg/mL.
 - Dilute to a working IS concentration of 50 ng/mL in Acetonitrile (Precipitating Agent).
- Sample Extraction (Protein Precipitation):
 - Aliquot 50 μL of plasma sample.
 - Add 150 μL of the IS-containing Acetonitrile (Step 1).
 - Vortex vigorously for 1 min (disrupts protein binding).
 - Centrifuge at 13,000 rpm for 10 min at 4°C.
- Analysis:

- Inject 2 μ L of the supernatant into the UPLC-MS/MS.

Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive Mode.
- Transitions:
 - Analyte (BKM120):

411.2

367.2 (Collision Energy: \sim 30 eV)
 - IS (BKM120-13C3):

414.2

370.2 (Matches the +3 shift)

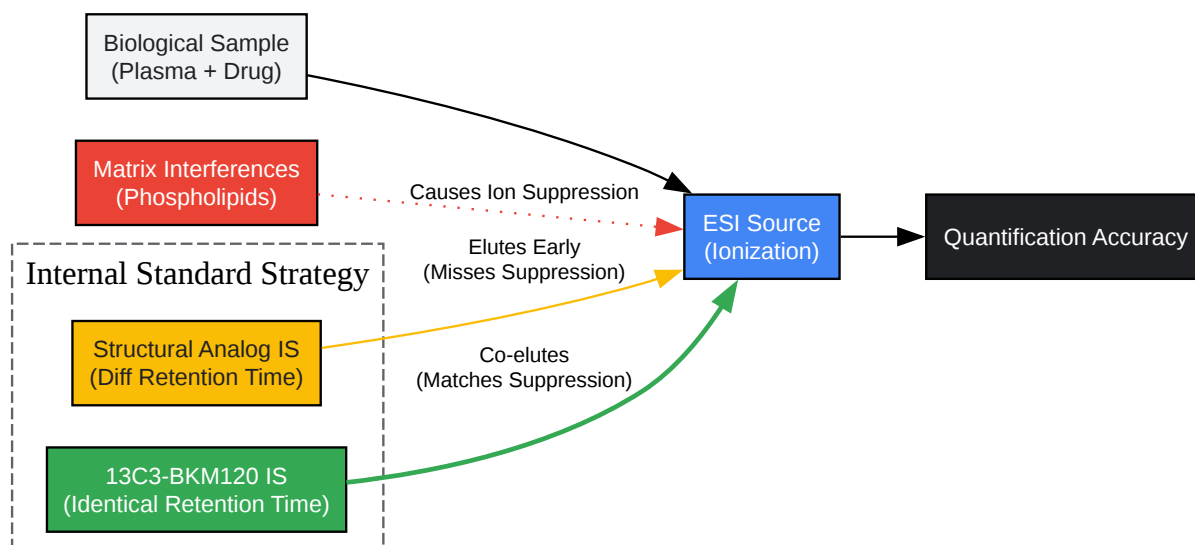


Critical Check: Ensure the ^{13}C label is located on the core pyrimidine or morpholine ring preserved in the 367.2 fragment ion. If the label were on a cleaved group, the IS signal would be lost.

Visualizations

Diagram 1: The Logic of Stable Isotope Normalization

This diagram illustrates why ^{13}C labeling provides superior data integrity compared to structural analogs.

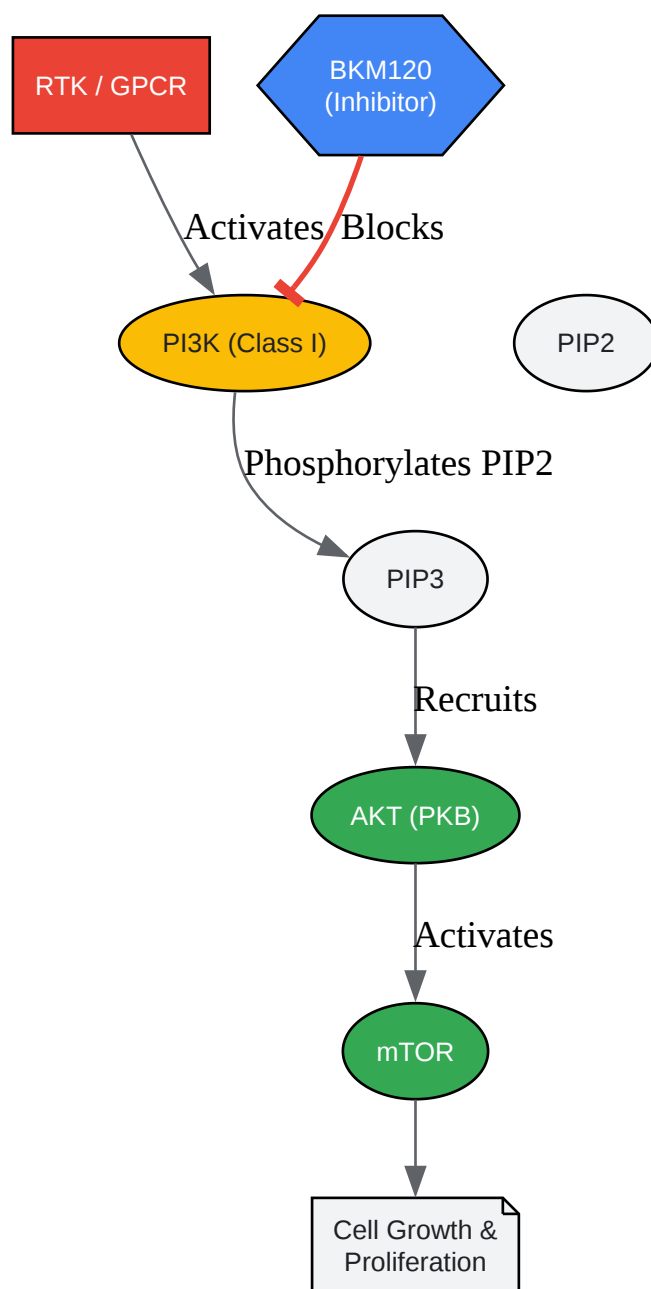


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Caption: ¹³C3-BKM120 co-elutes with the analyte, experiencing identical matrix suppression, unlike analogs which may elute separately.

Diagram 2: PI3K Signaling Pathway Context

Understanding the biological target of Buparlisib helps in designing relevant PD (Pharmacodynamic) markers alongside PK studies.



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Caption: BKM120 blocks the conversion of PIP2 to PIP3, arresting downstream AKT/mTOR signaling essential for tumor growth.

References

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